molecular formula C18H39N3O B12665603 N-(2-((2-Aminoethyl)amino)ethyl)myristamide CAS No. 76371-04-5

N-(2-((2-Aminoethyl)amino)ethyl)myristamide

Cat. No.: B12665603
CAS No.: 76371-04-5
M. Wt: 313.5 g/mol
InChI Key: VEARCFDPCWJRGD-UHFFFAOYSA-N
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Description

N-(2-((2-Aminoethyl)amino)ethyl)myristamide: is a chemical compound with the molecular formula C20H44N4O It is known for its unique structure, which includes a myristamide group attached to a diethylenetriamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)myristamide typically involves the reaction of myristic acid with diethylenetriamine. The process can be summarized as follows:

    Activation of Myristic Acid: Myristic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester.

    Reaction with Diethylenetriamine: The activated myristic acid is then reacted with diethylenetriamine under controlled conditions to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-((2-Aminoethyl)amino)ethyl)myristamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides; reactions often conducted in polar solvents.

Major Products:

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amides or secondary amines.

Scientific Research Applications

N-(2-((2-Aminoethyl)amino)ethyl)myristamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential role in cell signaling and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)myristamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide
  • N-(2-((2-Aminoethyl)amino)ethyl)palmitamide
  • N-(2-((2-Aminoethyl)amino)ethyl)stearamide

Comparison: N-(2-((2-Aminoethyl)amino)ethyl)myristamide is unique due to its specific chain length and structure, which confer distinct physicochemical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

76371-04-5

Molecular Formula

C18H39N3O

Molecular Weight

313.5 g/mol

IUPAC Name

N-[2-(2-aminoethylamino)ethyl]tetradecanamide

InChI

InChI=1S/C18H39N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)21-17-16-20-15-14-19/h20H,2-17,19H2,1H3,(H,21,22)

InChI Key

VEARCFDPCWJRGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCNCCN

Origin of Product

United States

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